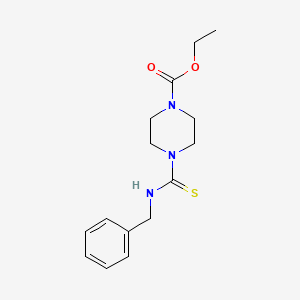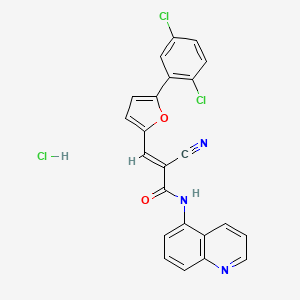
AGK-2 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGK-2 hydrochloride is a novel small molecule inhibitor that has been developed to target the sirtuin family of proteins. Sirtuins are a group of enzymes that are involved in various physiological processes, including aging, metabolism, and stress response. AGK-2 hydrochloride has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
Target of Action
AGK-2 hydrochloride is a potent and selective inhibitor of sirtuin 2 (SIRT2) . SIRT2 is a nicotinamide adenine dinucleotide (NAD)-dependent histone deacetylase (HDAC) that plays significant roles in neurodegeneration, aging, cell cycle progression, and tumorigenesis .
Mode of Action
AGK-2 hydrochloride acts by reversibly inhibiting the activity of SIRT2 . It is cell-permeable and displays minimal activity against other sirtuins such as SIRT1 or SIRT3 . The inhibition of SIRT2 by AGK-2 hydrochloride leads to an increase in the acetylation of tubulin heterodimers .
Biochemical Pathways
The primary biochemical pathway affected by AGK-2 hydrochloride is the deacetylation of α-tubulin, a process regulated by SIRT2 . By inhibiting SIRT2, AGK-2 hydrochloride disrupts this pathway, leading to increased acetylation of tubulin heterodimers . This can impact various cellular processes, including cell cycle progression and neurodegeneration .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of SIRT2 by AGK-2 hydrochloride has several molecular and cellular effects. It has been shown to protect dopaminergic neurons from α-synuclein-mediated toxicity in models of Parkinson’s disease . In cancer research, it has been found to decrease aldehyde dehydrogenase (ALDH1)+ cancer stem cells in primary breast cancer populations and decrease SIRT2-induced autophagy in human cancer cell lines .
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHORANLPOZDNF-JHGYPSGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AGK-2 hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

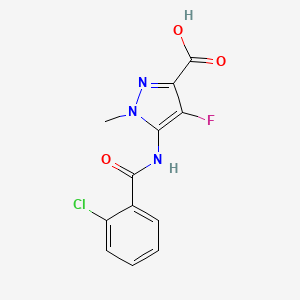
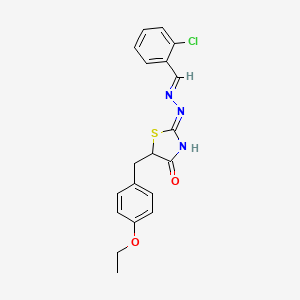
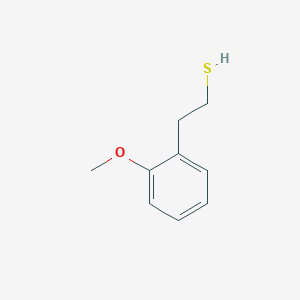
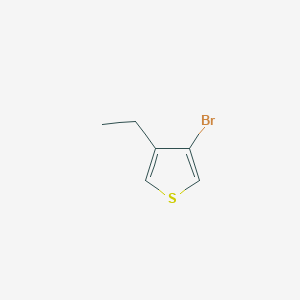
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)
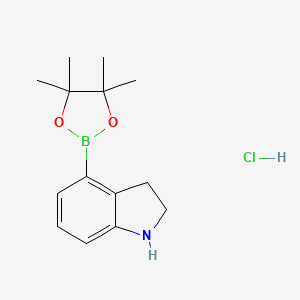
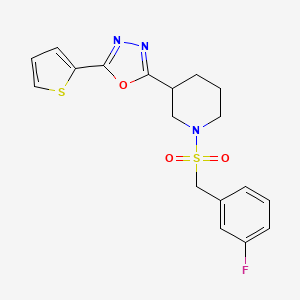
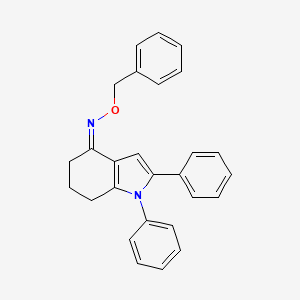
![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)
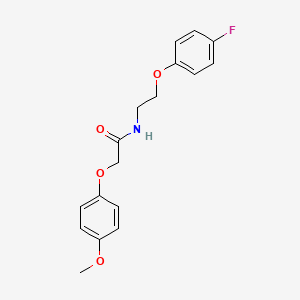
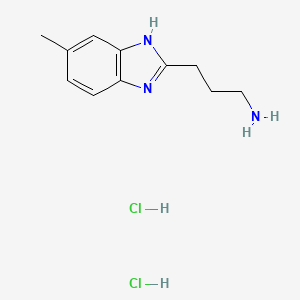
![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)
